molecular formula C13H8N2O2 B582205 4-(4-Cyanophenyl)nicotinic acid CAS No. 1261943-53-6

4-(4-Cyanophenyl)nicotinic acid

Cat. No. B582205
M. Wt: 224.219
InChI Key: JBDWRDZLMVIYDW-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)nicotinic acid is a chemical compound with the CAS Number: 1261943-53-6 . It has a molecular weight of 224.22 and its IUPAC name is 4-(4-cyanophenyl)nicotinic acid . Its InChI Code is 1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H, (H,16,17) .


Molecular Structure Analysis

The molecular structure of 4-(4-Cyanophenyl)nicotinic acid is represented by the formula C13H8N2O2 . The structure can be visualized as a nicotinic acid molecule where one of the hydrogen atoms in the phenyl group is replaced by a cyanophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Cyanophenyl)nicotinic acid include a molecular weight of 224.22 and a molecular formula of C13H8N2O2 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources.

Scientific Research Applications

Industrial Production of Nicotinic Acid

  • Scientific Field : Industrial Chemistry
  • Application Summary : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
  • Methods of Application : The production of nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine is being researched, especially focusing on those methods with potential industrial applications .
  • Results or Outcomes : The world produced 34,000 tons of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

Antitubercular Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Certain nicotinic acid derivatives, including 4-(4-Cyanophenyl)nicotinic acid, have been synthesized and evaluated for their potential in vitro antimycobacterial activity against M. tuberculosis .
  • Methods of Application : Three series of 6-aryl-2-methylnicotinohydrazides were synthesized and evaluated for their potential in vitro antimycobacterial activity .
  • Results or Outcomes : The results showed that isatin hydrazides are effective against M. tuberculosis .

Synthesis of Nicotinic Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-(4-Cyanophenyl)nicotinic acid can be used as a starting material in the synthesis of various nicotinic acid derivatives .
  • Methods of Application : The specific methods of synthesis would depend on the desired derivative. Typically, this involves various organic reactions such as esterification, amidation, or coupling reactions .
  • Results or Outcomes : The resulting nicotinic acid derivatives can have a wide range of applications in different fields, including medicinal chemistry, materials science, and more .

Pharmacological Research

  • Scientific Field : Pharmacology
  • Application Summary : Nicotinic acid derivatives, including 4-(4-Cyanophenyl)nicotinic acid, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
  • Methods of Application : These compounds are typically evaluated in vitro and in vivo for their pharmacological activity .
  • Results or Outcomes : Some derivatives have proven effective against Alzheimer’s disease .

Synthesis of Nicotinic Acid Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-(4-Cyanophenyl)nicotinic acid can be used as a starting material in the synthesis of various nicotinic acid esters .
  • Methods of Application : The specific methods of synthesis would depend on the desired ester. Typically, this involves various organic reactions such as esterification .
  • Results or Outcomes : The resulting nicotinic acid esters can have a wide range of applications in different fields, including medicinal chemistry, materials science, and more .

Anti-Inflammatory and Analgesic Efficacy

  • Scientific Field : Pharmacology
  • Application Summary : Certain 2-substituted aryl derivatives of nicotinic acid, which can be synthesized from 4-(4-Cyanophenyl)nicotinic acid, have shown anti-inflammatory and analgesic efficacy .
  • Methods of Application : These compounds are typically evaluated in vitro and in vivo for their pharmacological activity .
  • Results or Outcomes : The 2-Bromo aryl substituents have proven to give excellent results, enabling its use within this class of drugs .

properties

IUPAC Name

4-(4-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDWRDZLMVIYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692427
Record name 4-(4-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanophenyl)nicotinic acid

CAS RN

1261943-53-6
Record name 4-(4-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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